

IUPAC name for 1,2,3,4-Cyclobutanetetracarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,4-Cyclobutanetetracarboxylic acid

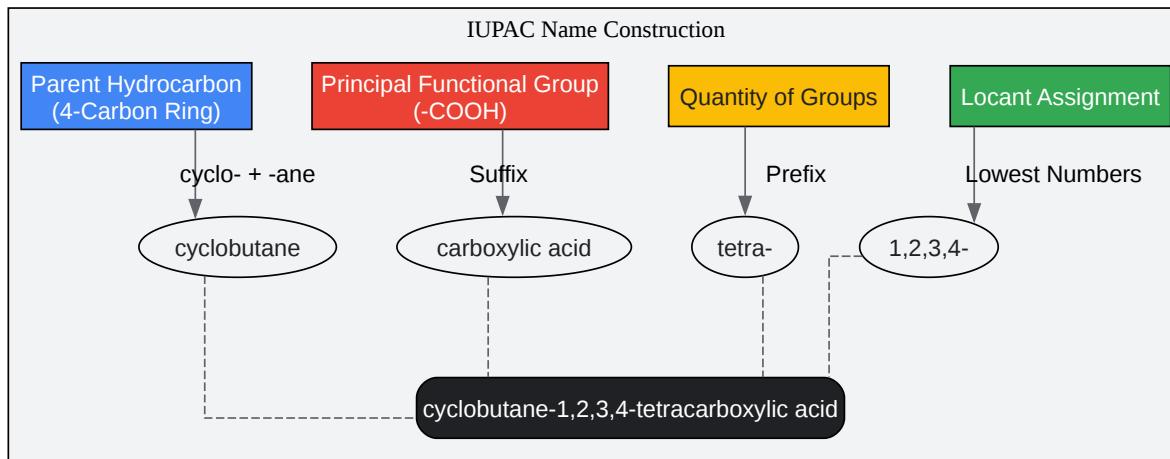
Cat. No.: B7791076

[Get Quote](#)

An In-Depth Technical Guide to the IUPAC Nomenclature and Stereochemistry of **1,2,3,4-Cyclobutanetetracarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Name


1,2,3,4-Cyclobutanetetracarboxylic acid is a foundational molecule in materials science and organic synthesis. Its rigid, tetra-substituted cyclobutane core makes it a highly valuable building block, or monomer, for the synthesis of advanced polymers, particularly polyimides.^[1] These polymers exhibit exceptional thermal stability and transparency, rendering them suitable for applications in the electronics and aerospace industries.^[1] However, the utility of this molecule is intrinsically linked to its complex stereochemistry. With four substituents on the cyclobutane ring, multiple stereoisomers exist, each conferring distinct properties to the resulting materials. A precise understanding and unambiguous naming of these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) standards are therefore not merely academic exercises but critical for reproducible, high-quality research and development. This guide provides a detailed exploration of the IUPAC nomenclature, the nuanced stereoisomerism, and the analytical workflows required to characterize this important compound.

PART 1: Deconstructing the Core IUPAC Nomenclature

The systematic name provided by IUPAC, cyclobutane-1,2,3,4-tetracarboxylic acid, is derived from a clear set of established rules.^{[2][3]} Let's dissect this name to understand the logic embedded within.

- Identifying the Parent Hydrocarbon: The core of the molecule is a four-membered carbon ring. According to IUPAC rules, saturated cyclic hydrocarbons are named by adding the prefix "cyclo-" to the name of the alkane with the same number of carbon atoms.^{[4][5]} Hence, a four-carbon ring is designated as cyclobutane.
- Identifying the Principal Functional Group: The molecule contains four carboxylic acid (-COOH) groups. As these are the highest-priority functional groups present, they are named using the suffix "-carboxylic acid".^[6] When a carboxylic acid group is attached to a ring, this suffix is used, and the carbon atom of the -COOH group is not included in the numbering of the parent ring.
- Quantifying the Substituents: There are four identical functional groups. The prefix *tetra-* is used to indicate this quantity.
- Assigning Locants (Numbering): For polysubstituted cycloalkanes, the ring is numbered to assign the lowest possible locants to the substituents.^[7] In this case, the carboxylic acid groups are on adjacent carbons. Numbering begins at one of the substituted carbons and proceeds around the ring to give the locants 1, 2, 3, and 4. This sequence represents the lowest possible numbering scheme.

The logical assembly of these components yields the definitive base name.

[Click to download full resolution via product page](#)

Caption: Logical workflow for constructing the IUPAC name.

PART 2: The Critical Dimension of Stereoisomerism

The name "cyclobutane-1,2,3,4-tetracarboxylic acid" is incomplete for any specific sample without stereochemical descriptors. Each carbon atom from C1 to C4 is a stereocenter, giving rise to several possible stereoisomers. The relative orientation of the four carboxylic acid groups (either pointing 'up' or 'down' relative to the plane of the ring) defines the specific isomer.

While a theoretical maximum of $2^4 = 16$ stereoisomers exists, the high degree of symmetry in the molecule significantly reduces the number of unique, isolable isomers.^{[8][9]} The primary stereochemical relationships are described in terms of cis (same side) and trans (opposite sides) orientations of the substituents relative to each other. For this molecule, there are four key stereoisomers that arise from these different spatial arrangements.

Isomer	Stereochemical Description	Symmetry Element	Chirality
Isomer A	all-cis (c,c,c,c)	Plane of Symmetry	Achiral (meso)
Isomer B	cis,cis,trans (c,c,c,t)	Plane of Symmetry	Achiral (meso)
Isomer C	cis,trans,cis (c,t,c,t)	Center of Inversion	Achiral (meso)
Isomer D	all-trans (c,c,t,t)	C2 Axis	Chiral (Exists as a pair of enantiomers)

Note: The cis/trans descriptors here denote the relationship between adjacent carboxyl groups.

Caption: The four primary stereoisomers of the title compound.

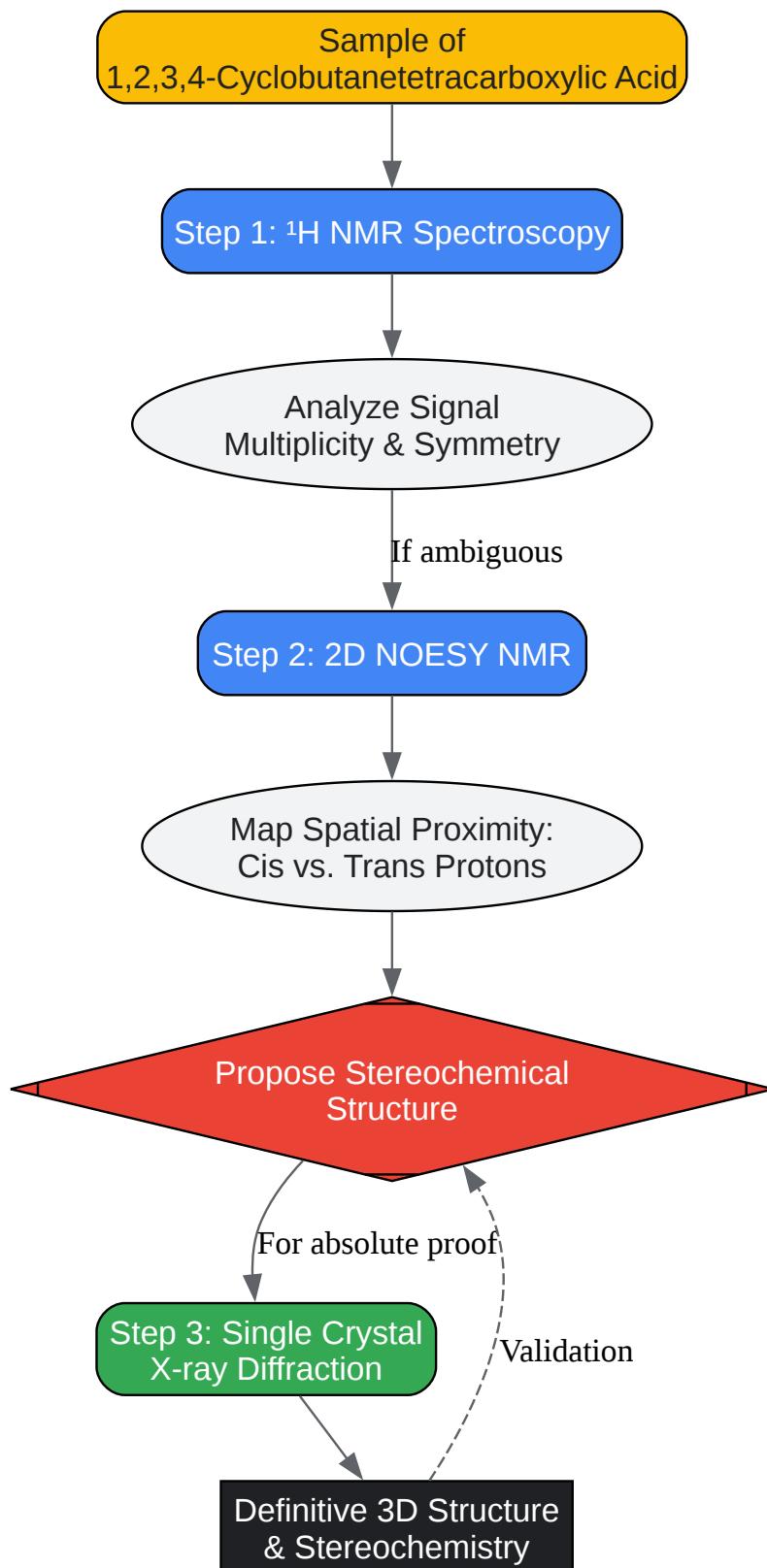
To name a specific isomer unambiguously, relative stereochemical prefixes are added to the beginning of the IUPAC name. For example:

- cis,cis,cis-cyclobutane-1,2,3,4-tetracarboxylic acid
- cis,trans,cis-cyclobutane-1,2,3,4-tetracarboxylic acid

The selection of locants and prefixes follows IUPAC rules to provide the lowest locant for the first trans substituent. A more rigorous approach for the chiral isomer would involve assigning R/S configurations to each stereocenter, though this is often complex and less intuitive than the cis/trans notation for cyclic systems.

PART 3: A Self-Validating Protocol for Isomer Identification

In a laboratory setting, a researcher presented with a sample of **1,2,3,4-cyclobutanetetracarboxylic acid** must determine which stereoisomer(s) are present. The following workflow provides a robust, self-validating system for this purpose.


Objective: To elucidate the specific stereoisomer of a given sample.

Methodology: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and, for definitive confirmation, Single Crystal X-ray Diffraction.

Step-by-Step Experimental Protocol

- Initial ^1H NMR Analysis (Screening)
 - Rationale: The symmetry of each isomer results in a unique number of chemically non-equivalent protons on the cyclobutane ring, leading to distinct patterns in the ^1H NMR spectrum.
 - Procedure:
 1. Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
 2. Acquire a standard one-dimensional ^1H NMR spectrum on a 400 MHz or higher spectrometer.
 3. Analysis: Examine the number of signals and their multiplicities in the aliphatic region (typically 2.5-4.0 ppm). The highly symmetric all-cis isomer will show a very simple spectrum, while less symmetric isomers will exhibit more complex splitting patterns.
- 2D NMR Spectroscopy (Correlation for Structural Elucidation)
 - Rationale: Two-dimensional NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for determining the spatial proximity of protons. A NOE correlation is observed between protons that are close in space ($< 5 \text{ \AA}$), providing direct evidence of their relative cis or trans orientation.
 - Procedure:
 1. Using the same sample, acquire a 2D ^1H - ^1H NOESY spectrum.
 2. Analysis:
 - Cis Protons: Protons on the same face of the ring (e.g., H1 and H2 in a cis configuration) will show a strong NOE cross-peak.

- Trans Protons: Protons on opposite faces will show a very weak or absent NOE cross-peak.
- By systematically analyzing the NOE correlations between H1-H2, H2-H3, and H3-H4, the complete relative stereochemistry can be deduced.
- Single Crystal X-ray Diffraction (Definitive Confirmation)
 - Rationale: This technique provides an unambiguous, three-dimensional map of the molecule's structure, confirming bond connectivity and absolute stereochemistry.
 - Procedure:
 1. Grow a single crystal of the compound, typically by slow evaporation of a solvent.
 2. Mount the crystal on a diffractometer and collect diffraction data.
 3. Solve the crystal structure to generate a 3D model.[\[10\]](#)
 - Validation: The resulting structure serves as the ultimate proof, validating the conclusions drawn from NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for isomer identification.

Conclusion

The IUPAC name cyclobutane-1,2,3,4-tetracarboxylic acid serves as a crucial starting point, but it is the precise stereochemical designation that holds the key to its function in advanced applications. For professionals in materials science and drug development, the ability to distinguish and correctly name the specific stereoisomers—all-cis, cis,trans,cis, etc.—is paramount for ensuring the reproducibility and success of their work. The integration of systematic nomenclature with robust analytical techniques, as outlined in this guide, provides the necessary framework for achieving this precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,3,4-Cyclobutanetetracarboxylic Acid | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1,2,3,4-cyclobutanetetracarboxylic acid (C8H8O8) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IUPAC Nomenclature Rules for Cycloalkanes | QUÍMICA ORGÁNICA [quimicaorganica.net]
- 6. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki [brilliant.org]
- 7. 2.5 Naming Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [IUPAC name for 1,2,3,4-Cyclobutanetetracarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7791076#iupac-name-for-1-2-3-4-cyclobutanetetracarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com